4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol
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Overview
Description
4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol is an organic compound with the molecular formula C14H23NO2 It is a phenolic compound that features a diethylamino group and a propoxy group attached to a dimethylphenol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol typically involves the reaction of 3,5-dimethylphenol with 2-(diethylamino)propyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the phenolic group can participate in redox reactions. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Dimethylamino)propoxy]-3,5-dimethylphenol
- 4-[2-(Diethylamino)ethoxy]-3,5-dimethylphenol
- 4-[2-(Diisopropylamino)propoxy]-3,5-dimethylphenol
Uniqueness
4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both diethylamino and propoxy groups on the dimethylphenol core allows for unique interactions and reactivity compared to similar compounds.
Properties
CAS No. |
656823-29-9 |
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Molecular Formula |
C15H25NO2 |
Molecular Weight |
251.36 g/mol |
IUPAC Name |
4-[2-(diethylamino)propoxy]-3,5-dimethylphenol |
InChI |
InChI=1S/C15H25NO2/c1-6-16(7-2)13(5)10-18-15-11(3)8-14(17)9-12(15)4/h8-9,13,17H,6-7,10H2,1-5H3 |
InChI Key |
JFOPNKOVRNAXNK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C)COC1=C(C=C(C=C1C)O)C |
Origin of Product |
United States |
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